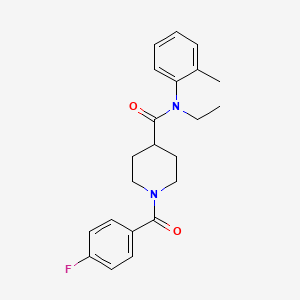![molecular formula C17H24N4O2S B4615702 2-({4-ethyl-5-[3-(4-methoxy-3-methylphenyl)propyl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4615702.png)
2-({4-ethyl-5-[3-(4-methoxy-3-methylphenyl)propyl]-4H-1,2,4-triazol-3-yl}thio)acetamide
Descripción general
Descripción
The compound "2-({4-ethyl-5-[3-(4-methoxy-3-methylphenyl)propyl]-4H-1,2,4-triazol-3-yl}thio)acetamide" belongs to a class of chemicals that often exhibit significant biological activity, including potential therapeutic applications. These compounds are synthesized through complex chemical reactions involving multiple steps and specific reagents to introduce the desired functional groups and molecular architecture.
Synthesis Analysis
The synthesis of complex molecules like the one typically involves multi-step organic reactions. For instance, the radiosynthesis of related chloroacetanilide herbicides and dichloroacetamide safeners demonstrates the intricacy of synthesizing such compounds, involving reductive dehalogenation and treatment with tritium gas (Latli & Casida, 1995). Another related synthesis involves the design and synthesis of N-methyl-2-(4-acylpiperazin-1-yl)-N-[3-(naphthalene-1-yloxy)-3-(thiophen-2-yl) propyl] Acetamide Derivatives, showcasing the multi-step process and structural characterization techniques such as NMR, IR, and MS (Yang Jing, 2010).
Molecular Structure Analysis
The molecular structure of compounds in this category is elucidated using advanced spectroscopic techniques. For example, the characterization of 4-(((4-ethyl-5-(thiophene-2-yl)-4H-1,2,4-triazol-3-yl)thio)methyl)-6-methoxycoumarin involved FT-IR, NMR, UV spectroscopy, and theoretical calculations such as Density Functional Theory (DFT) (Saraç, 2020). This demonstrates the importance of both experimental and computational methods in understanding the molecular structure of complex organic compounds.
Chemical Reactions and Properties
Chemical properties of such compounds are determined by their functional groups and molecular structure. For instance, modifications of acetamide groups with alkylurea in related compounds have shown to retain antiproliferative activity and reduce toxicity, indicating the impact of chemical modifications on biological properties (Wang et al., 2015).
Physical Properties Analysis
The physical properties, including solubility, melting point, and crystal structure, are crucial for the practical application of these compounds. For example, the study of ethyl 2-(3-methyl-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-4-yl)acetate reveals insights into the crystal structure and hydrogen bonding patterns, which can influence solubility and stability (Karczmarzyk et al., 2012).
Chemical Properties Analysis
The chemical reactivity, including the ability to undergo further chemical transformations and interactions with biological molecules, is defined by the molecular structure. Studies on related compounds, such as the synthesis and biological activity evaluation of derivatives, show the potential for anti-cancer activity as inhibitors for enzymes, highlighting the relationship between chemical structure and biological function (Mazzone et al., 1987).
Aplicaciones Científicas De Investigación
Herbicide Metabolism and Carcinogenicity Studies
- Research has shown that chloroacetamide herbicides, structurally related to the specified compound, undergo complex metabolic activation pathways in liver microsomes of both humans and rats. This metabolic process leads to DNA-reactive products suggesting a pathway to carcinogenicity, highlighting the importance of understanding these mechanisms for safety evaluations (Coleman et al., 2000).
Inhibition of Protein Tyrosine Phosphatase
- Derivatives similar in structure to the specified compound have been synthesized and evaluated for their inhibitory activity on Protein Tyrosine Phosphatase 1B (PTP1B), a key enzyme in regulating insulin signaling. These studies correlate with docking studies and in vivo screenings for antidiabetic activity, underscoring the potential therapeutic applications of such compounds (Saxena et al., 2009).
Antimicrobial and Enzyme Inhibitory Activities
- Novel triazole analogues, incorporating structural elements common to the compound of interest, have been synthesized and evaluated for their inhibition potential against various enzymes and microbial strains. These studies not only provide insights into the antimicrobial efficacy of such compounds but also explore their potential in designing new therapeutic agents with targeted enzyme inhibition capabilities (Virk et al., 2018).
Molecular Docking and SAR Studies
- Structure-activity relationship (SAR) studies, supported by molecular docking, have been performed on thiazole and thiadiazole derivatives, revealing their selective antagonistic properties towards human adenosine A3 receptors. These findings indicate the potential of such compounds in the development of new therapeutic agents targeting specific receptor pathways (Jung et al., 2004).
Propiedades
IUPAC Name |
2-[[4-ethyl-5-[3-(4-methoxy-3-methylphenyl)propyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O2S/c1-4-21-16(19-20-17(21)24-11-15(18)22)7-5-6-13-8-9-14(23-3)12(2)10-13/h8-10H,4-7,11H2,1-3H3,(H2,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPJAFSPUHKPLID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)N)CCCC2=CC(=C(C=C2)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2-chlorophenyl)-N'-[1-(4-chlorophenyl)propyl]urea](/img/structure/B4615622.png)
![N-(3-acetylphenyl)-4-[3-(trifluoromethyl)phenyl]-1-piperazinecarbothioamide](/img/structure/B4615628.png)
![1-[2-(4-morpholinyl)ethyl]-3-(3-pyridinylmethyl)-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole](/img/structure/B4615631.png)
![N-(4-anilinophenyl)-N'-[2-(5-methoxy-1H-indol-3-yl)ethyl]thiourea](/img/structure/B4615645.png)
![4-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}-6-methyl-2-(3-pyridinyl)quinoline](/img/structure/B4615653.png)
![{2,6-dichloro-4-[(2,4,6-trioxo-1-phenyltetrahydro-5(2H)-pyrimidinylidene)methyl]phenoxy}acetic acid](/img/structure/B4615667.png)

![methyl (5-{[5-(2-methoxy-5-nitrophenyl)-2-furyl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetate](/img/structure/B4615679.png)
![N,N'-(4-methyl-1,3-phenylene)bis[2-(2-pyridinylthio)acetamide]](/img/structure/B4615683.png)

![{4-[2-(2-pyridinyl)ethoxy]phenyl}amine dihydrochloride](/img/structure/B4615708.png)

![5-(4-fluorophenyl)-1-(2-furylmethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4615718.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-{4-[(ethylamino)sulfonyl]phenyl}propanamide](/img/structure/B4615724.png)